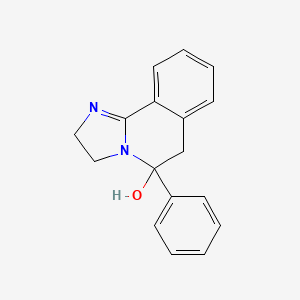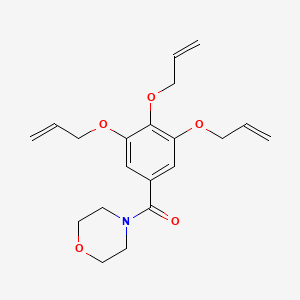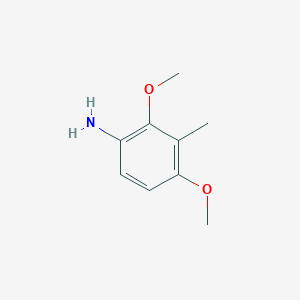![molecular formula C17H13N3O B13938355 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)
3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure with a benzyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of benzyloxy benzaldehydes with suitable pyrazole derivatives can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or the benzyloxy substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield quinoline carboxylic acids, while substitution reactions can introduce various functional groups onto the quinoline ring.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-b]quinolines: These compounds also contain a quinoline core and exhibit similar biological activities.
Quinazolinones: Another class of heterocyclic compounds with a quinoline-like structure and diverse pharmacological properties.
Uniqueness
3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline is unique due to its specific substitution pattern and the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various fields.
Propiedades
Fórmula molecular |
C17H13N3O |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
3-phenylmethoxypyrazolo[3,4-c]quinoline |
InChI |
InChI=1S/C17H13N3O/c1-2-6-13(7-3-1)12-21-20-17-11-18-16-9-5-4-8-14(16)15(17)10-19-20/h1-11H,12H2 |
Clave InChI |
BEJISKWBWUWGQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CON2C3=C(C=N2)C4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)

![5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B13938287.png)
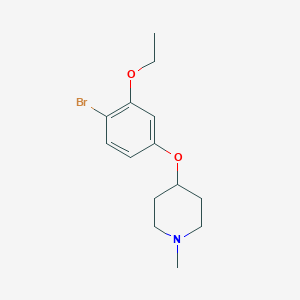


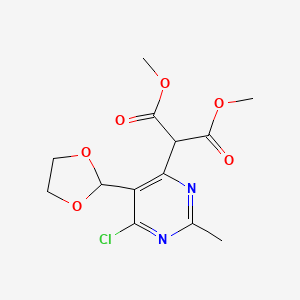
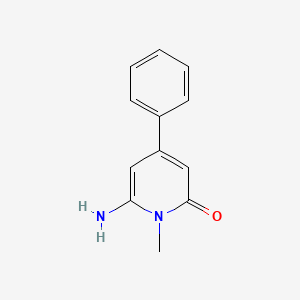
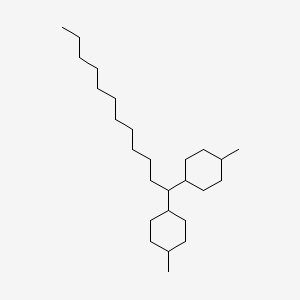
![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
